molecular formula C10H21NO3 B1277292 N-Boc-L-valinol CAS No. 79069-14-0

N-Boc-L-valinol

Cat. No. B1277292
CAS RN: 79069-14-0
M. Wt: 203.28 g/mol
InChI Key: OOQRRYDVICNJGC-MRVPVSSYSA-N
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Description

N-Boc-L-valinol is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis as a building block due to its protected amino group, which prevents unwanted side reactions during the coupling of amino acid residues.

Synthesis Analysis

The synthesis of peptides containing N-Boc-L-valinol and related structures typically involves solution-phase methods, such as the azlactone method. This approach allows for the coupling of amino acid residues to form peptides with specific sequences and structures. For instance, the dehydropeptide Boc-L-Val-delta Phe-L-Val-OC H3 was synthesized using this method, demonstrating the utility of N-Boc-L-valinol in constructing complex peptide chains .

Molecular Structure Analysis

The molecular structure of peptides containing N-Boc-L-valinol is often characterized by X-ray crystallography. The crystal structure of Boc-L-Val-delta Phe-L-Val-OC H3 revealed that it does not adopt a folded conformation despite the presence of a delta Phe residue, which typically induces a beta-turn II conformation in peptides. Instead, the structure is influenced by intermolecular forces, leading to conformational variations . Similarly, the peptide Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3 adopts two overlapping beta-turn conformations, stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of N-Boc-L-valinol derivatives in peptides is largely determined by the presence of other residues and the overall conformation of the peptide. For example, the presence of dehydro amino acid residues, such as dehydro-Leu, can influence the peptide's conformation and reactivity. The synthesis and crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 showed that the backbone adopts a beta-turn II conformation, which is stabilized by an intramolecular hydrogen bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides containing N-Boc-L-valinol are closely related to their molecular structure. The crystal structure of N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester (Boc-Ile-Val-OMe) shows that the peptide units are in a trans conformation and adopt an extended conformation. The side chains of isoleucine and valine take up specific conformations, and the molecules form a beta-sheet structure, which is stabilized by intermolecular interactions . These structural features directly impact the solubility, stability, and overall physical properties of the peptides.

Scientific Research Applications

1. Catalytic Reactions and Heterocycle Synthesis N-Boc-L-valinol derivatives have been utilized in Pd(II)-catalyzed aza-Wacker reactions, which are significant for the synthesis of 1,3-heterocycles like saturated oxazolidines and imidazolidines. These reactions are notable for their high diastereoselectivity, especially when using N-Boc-L-valinol derivatives, resulting in distinct stereochemical outcomes (Elliott et al., 2011).

2. Diastereoselective Reactions In another study, the use of N-Boc-protected L-valinol in diastereoselective imino-pinacol coupling reactions was explored. These reactions, promoted by Mg(0) and a Grignard reagent, achieved high levels of diastereoselectivity, illustrating the value of N-Boc-L-valinol in stereocontrolled organic synthesis (Kitajima et al., 2015).

3. Synthesis of Amino Acid Derivatives The synthesis of N-Boc-amino acid derivatives, including those derived from valinol, has been reported, demonstrating their potential in creating compounds with antimicrobial properties. This synthesis involves coupling reactions that result in high yield and purity, highlighting the utility of N-Boc-L-valinol in medicinal chemistry (Khattab, 2005).

4. Enantioselective Catalysis N-Boc-L-Valinol has been used as a ligand in palladium-catalyzed annulation reactions to create ferrocenes with planar chirality. These reactions achieved excellent enantioselectivity, underlining the role of N-Boc-L-valinol in asymmetric synthesis (Shi et al., 2013).

5. Pharmaceutical Applications In pharmaceutical research, N-Boc-L-valinol has been implicated in the synthesis of specific peptide inhibitors. For example, it was used in the design and synthesis of a potent and specific renin inhibitor with a prolonged duration of action in vivo, demonstrating its utility in the development of therapeutics (Thaisrivongs et al., 1986).

Safety And Hazards

N-Boc-L-valinol is combustible and causes skin and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRRYDVICNJGC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427366
Record name N-Boc-L-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-L-valinol

CAS RN

79069-14-0
Record name 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79069-14-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-L-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-valinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
LD Elliott, JW Wrigglesworth, B Cox… - Organic …, 2011 - ACS Publications
… To probe this issue we reacted N-Ts- and N-Boc-l-valinol (10a and 10b) with butyl acrylate and found complementary stereogenic outcomes (Figure 1). …
Number of citations: 43 pubs.acs.org
RI Robinson, JC Stephens, SM Worden… - European Journal of …, 2004 - Wiley Online Library
… 2-Sulfobenzoate (2a): To a stirred solution of 2-sulfobenzoic acid cyclic anhydride 4 (3.73 g, 20.3 mmol) in dry MeCN (40 mL) under inert atmosphere, was added N-Boc-L-valinol (4.12 g…
남궁성건, 홍지용, 이지숙, 이강봉… - Bulletin of the Korean …, 1997 - koreascience.kr
… The synthesis of both 2 and 3 began with the coupling8 between N-Boc-L-valinol methane sulfonate9~11 and methyl 4hydroxybenzoate in the presence of magnesium sulfate as shown …
Number of citations: 2 koreascience.kr
M Zielińska-Błajet, R Siedlecka, J Skarżewski - Tetrahedron: Asymmetry, 2007 - Elsevier
… Commercially available primary amino alcohols N-Boc-l-valinol 1h and (S)-1-benzyl-2-pyrrolidinemethanol 1g as well as the unhindered secondary ones (S)- and (R)-1-benzyl-3-…
Number of citations: 42 www.sciencedirect.com
CL Dieterich, SI Probst, R Ueoka, I Sandu… - Angewandte …, 2022 - Wiley Online Library
… For this purpose, we converted N-Boc-l-valinol 9 to the azide 10 before switching the protection group to a fluorenylmethoxycarbonyl (Fmoc) group (11). Hydrogenation gave the Fmoc-…
Number of citations: 11 onlinelibrary.wiley.com
ML Chilton - 2015 - etheses.whiterose.ac.uk
This thesis describes synthetic efforts towards the synthesis of enantiomerically pure, 2-‐substituted 4-‐hydroxypiperidines using Negishi cross coupling reactions. A selection of α-‐…
Number of citations: 1 etheses.whiterose.ac.uk
D Font, M Heras, JM Villalgordo - Tetrahedron, 2008 - Elsevier
The synthesis of highly functionalized pyrimidinyl arylglycines is presented. The highlight in our synthetic sequence includes selective O-alkylation of 2-(benzylsulfanyl)-4(3H)-…
Number of citations: 24 www.sciencedirect.com
C Jin, AM Decker, XP Huang, BP Gilmour… - ACS chemical …, 2014 - ACS Publications
GPR88 is an orphan G-protein-coupled receptor (GPCR) enriched in the striatum. Genetic deletion and gene expression studies have suggested that GPR88 plays an important role in …
Number of citations: 55 pubs.acs.org
SC Niven - 1998 - search.proquest.com
Protease enzymes are responsible for the catalytic hydrolysis of peptides and therefore play vital roles in the biochemistry of organisms. Serine proteases, which achieve proteolytic …
Number of citations: 3 search.proquest.com
ETT Kumpulainen… - Chemistry–A European …, 2009 - Wiley Online Library
The influence of catalyst components in the copper–TEMPO (2,2,6,6‐tetramethylpiperidine N‐oxide) catalysed aerobic oxidation of alcohols was investigated. The type and amount of …

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